molecular formula C6H10O2 B1311785 (2S)-2-Methyloxan-4-one CAS No. 82110-21-2

(2S)-2-Methyloxan-4-one

Cat. No. B1311785
CAS RN: 82110-21-2
M. Wt: 114.14 g/mol
InChI Key: MQOPUXINXNVMKJ-YFKPBYRVSA-N
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Description

(2S)-2-Methyloxan-4-one, also known as 2-methyl-2-oxetanone, is an important organic compound used in many scientific and industrial applications. It is a colorless liquid with a sweet, musty odor. Its chemical formula is C3H6O2 and it is a cyclic ketone. It is used in the synthesis of many compounds and is also used in the manufacture of pharmaceuticals, fragrances, and other products.

Scientific Research Applications

Green Extraction of Natural Products

(2S)-2-Methyloxan-4-one , known as 2-MeOx, has been explored as a sustainable, bio-based solvent in the extraction of natural products and food ingredients. It's an eco-friendly alternative to hexane, commonly used for extracting lipophilic substances. 2-MeOx is commended for its extraction efficiency, environmental compatibility, and non-toxic nature, presenting an industrially viable and environmentally responsible solution for extracting lipophilic foodstuff and natural substances (Rapinel et al., 2020).

Biomedical Applications

The compound has been instrumental in synthesizing racemic 3-methyl-1,4-dioxan-2-one (3-MeDX), used for producing poly(ester-ether) aimed at biomedical applications. The synthesis involves bulk ring-opening polymerization of 3-MeDX with various initiators under different conditions. This polymer, poly(D,L-3-MeDX), is an amorphous material with significant potential due to its low glass transition temperature and compatibility with biomedical applications (Lochee et al., 2010).

Synthesis of Heterocycles

Moreover, (2S)-2-Methyloxan-4-one serves as a versatile precursor in synthesizing a wide range of heterocycles, including fused and spiral biheterocycles. Its structural features and reactivity make it a flexible and useful synthon for creating four- and five-membered heterocycles, among other complex structures (Heravi & Talaei, 2017).

properties

IUPAC Name

(2S)-2-methyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPUXINXNVMKJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435853
Record name (2S)-2-methyltetrahydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyloxan-4-one

CAS RN

82110-21-2
Record name (2S)-2-methyltetrahydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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